![molecular formula C11H11NO2S B586935 1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI) CAS No. 149746-23-6](/img/new.no-structure.jpg)
1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI): is an organic compound belonging to the indole family. It is a derivative of indole-3-acetic acid, which is a naturally occurring plant hormone known as an auxin. This compound is characterized by the presence of a methylthio group attached to the alpha position of the acetic acid side chain. It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) can be synthesized through various methods. One common approach involves the reaction of indole-3-acetic acid with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) is used as a precursor in the synthesis of various indole derivatives, which are valuable in medicinal chemistry and organic synthesis .
Biology: The compound is studied for its potential role in plant growth regulation due to its structural similarity to indole-3-acetic acid, a known plant hormone .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific biological pathways .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of active ingredients .
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors, thereby influencing plant growth and development. In medicinal applications, the compound may interact with enzymes or receptors involved in various biological processes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure but lacking the methylthio group.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain instead of acetic acid.
1H-Indole-3-acetic acid, alpha-(methylthio)-: A similar compound with a different substituent at the alpha position.
Uniqueness: 1H-Indole-3-acetic acid, alpha-(methylthio)-(9CI) is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
149746-23-6 |
---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.274 |
IUPAC-Name |
2-(1H-indol-3-yl)-2-methylsulfanylacetic acid |
InChI |
InChI=1S/C11H11NO2S/c1-15-10(11(13)14)8-6-12-9-5-3-2-4-7(8)9/h2-6,10,12H,1H3,(H,13,14) |
InChI-Schlüssel |
HJWMFNWBBDUFMA-UHFFFAOYSA-N |
SMILES |
CSC(C1=CNC2=CC=CC=C21)C(=O)O |
Synonyme |
1H-Indole-3-aceticacid,-alpha--(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.